

Application Note: Comprehensive Analytical Characterization of 3-Chloro-6-(4-nitrophenoxy)pyridazine

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Compound of Interest

Compound Name:	3-Chloro-6-(4-nitrophenoxy)pyridazine
CAS No.:	1490-54-6
Cat. No.:	B177405

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Introduction: The Analytical Imperative for a Novel Pyridazine Derivative

3-Chloro-6-(4-nitrophenoxy)pyridazine is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal and agrochemical research due to the diverse biological activities exhibited by its derivatives.^{[1][2][3]} The molecule's unique arrangement, incorporating an electron-withdrawing nitro group and a halogenated pyridazine ring, suggests potential applications where modulation of specific biological pathways is desired.^{[4][5]} The strong electronegativity of the nitro group and the reactivity of the chloro-substituent make this compound a versatile intermediate for further chemical synthesis.^[6]

Given its potential role in drug discovery and development, establishing a robust and comprehensive analytical framework is not merely a procedural step but a scientific necessity. The identity, purity, and stability of this active pharmaceutical ingredient (API) candidate directly impact its efficacy, safety, and regulatory viability. This document provides a suite of detailed analytical protocols designed for the comprehensive characterization of **3-Chloro-6-(4-nitrophenoxy)pyridazine**, ensuring data integrity and reproducibility for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in

established principles of analytical chemistry and align with regulatory expectations for pharmaceutical analysis.

Physicochemical Profile

A thorough understanding of the molecule's fundamental properties is the foundation of any analytical strategy. These properties dictate choices in solvent selection, chromatographic conditions, and sample preparation.

Property	Value	Source
Chemical Name	3-Chloro-6-(4-nitrophenoxy)pyridazine	N/A
CAS Number	1490-54-6	[4][7]
Molecular Formula	C ₁₀ H ₆ ClN ₃ O ₃	[4][7]
Molecular Weight	251.63 g/mol	[7]
Appearance	Solid	[4]
Boiling Point	432°C	[7]
Density	1.477 g/cm ³	[7]
Solubility	Moderate solubility in organic solvents (e.g., DMF, Ethyl Acetate); limited solubility in water.	[4][8]

Chromatographic Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds, capable of separating the main component from synthesis-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

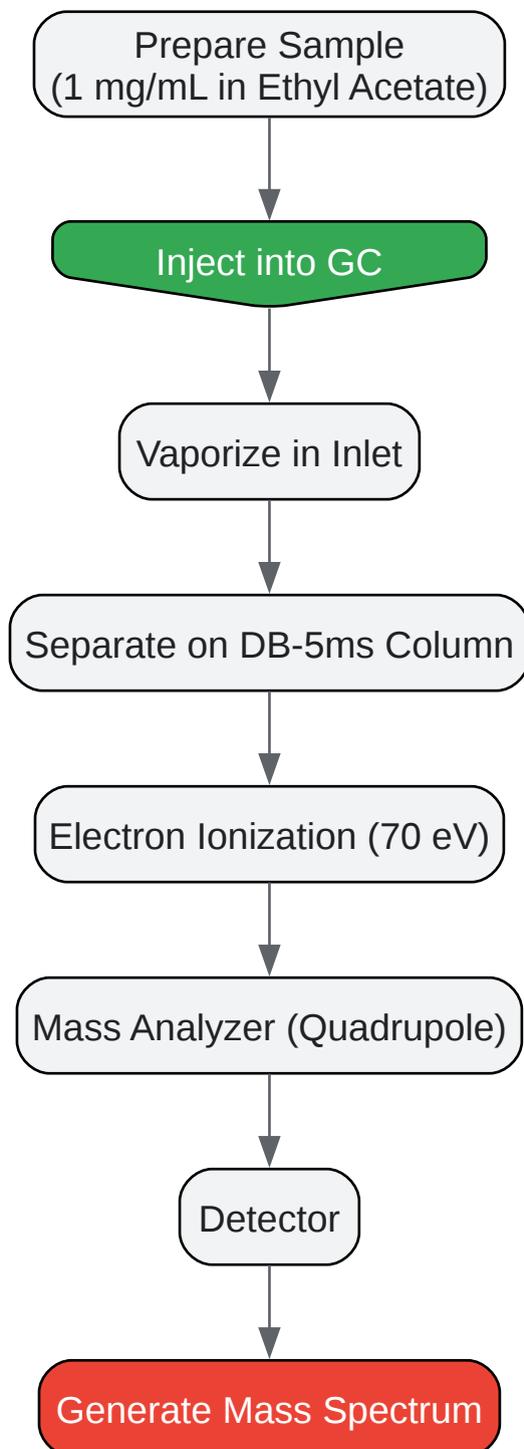
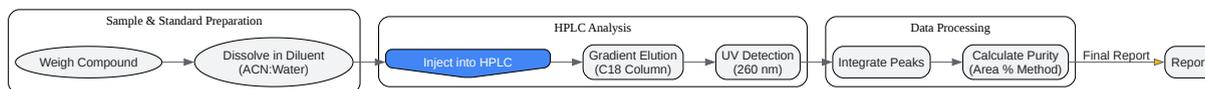
Rationale: Reverse-phase HPLC is the gold standard for purity analysis of non-volatile organic molecules. The aromatic nature and polarity of **3-Chloro-6-(4-nitrophenoxy)pyridazine** make it ideally suited for this technique. The presence of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector.[9] This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

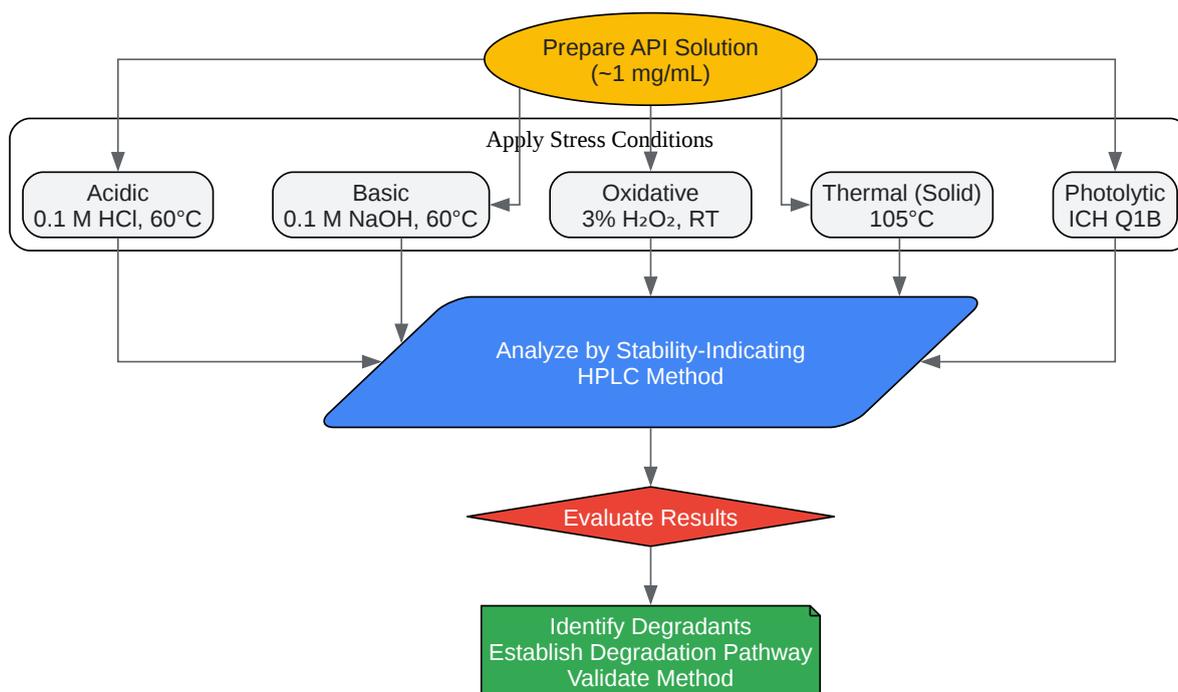
Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 85% B
 - 15-18 min: 85% B
 - 18-19 min: 85% to 30% B
 - 19-25 min: 30% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 260 nm (based on the expected absorbance of the nitroaromatic system).[10]

- Injection Volume: 10 μ L.
- Sample Preparation:
 - Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 mL solution (100 μ g/mL).
 - Sample Solution: Prepare the test sample in the same manner.
- System Suitability:
 - Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
 - The theoretical plates for the main peak should be ≥ 2000 .
 - The tailing factor should be ≤ 2.0 .
- Analysis: Inject the sample solution and integrate all peaks. Purity is calculated using the area percent method. For quantification, a calibration curve should be prepared using at least five concentration levels of the reference standard.

Workflow Visualization:





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